molecular formula C17H16BrN3O2 B213815 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(2,3-DIMETHYLPHENYL)-2-FURAMIDE

5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(2,3-DIMETHYLPHENYL)-2-FURAMIDE

Cat. No.: B213815
M. Wt: 374.2 g/mol
InChI Key: HBOFPRKVHXULRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(2,3-DIMETHYLPHENYL)-2-FURAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(2,3-DIMETHYLPHENYL)-2-FURAMIDE typically involves multi-step organic reactions. The starting materials often include 4-bromo-1H-pyrazole and 2,3-dimethylaniline. The synthetic route may involve:

    Formation of the pyrazole moiety: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.

    Coupling reactions: The pyrazole derivative is then coupled with 2,3-dimethylaniline under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(2,3-DIMETHYLPHENYL)-2-FURAMIDE can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(2,3-DIMETHYLPHENYL)-2-FURAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(2,3-DIMETHYLPHENYL)-2-FURAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C17H16BrN3O2

Molecular Weight

374.2 g/mol

IUPAC Name

5-[(4-bromopyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)furan-2-carboxamide

InChI

InChI=1S/C17H16BrN3O2/c1-11-4-3-5-15(12(11)2)20-17(22)16-7-6-14(23-16)10-21-9-13(18)8-19-21/h3-9H,10H2,1-2H3,(H,20,22)

InChI Key

HBOFPRKVHXULRL-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br)C

Origin of Product

United States

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